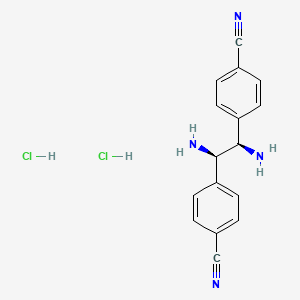
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is a chiral thiazolidine derivative. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of an aldehyde with cysteine or its derivatives. One common method is the condensation of an aldehyde with L-cysteine in the presence of a suitable catalyst. The reaction is usually carried out in an aqueous medium at room temperature, leading to the formation of the thiazolidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve selectivity and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiazolidine ring can be reduced to form thiazolidinones.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include thiazolidinones, substituted thiazolidines, and various oxidized derivatives.
Applications De Recherche Scientifique
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the development of new materials and as a building block for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand for enzymes and receptors, modulating their activity. The presence of the thiazolidine ring and hydroxymethyl group allows it to participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Thiazolidine-4-carboxylic acid: Lacks the hydroxymethyl group but shares the thiazolidine core structure.
Thiazolidinones: Differ in the oxidation state of the sulfur atom.
Thiazoles: Contain a similar five-membered ring but with different substitution patterns.
Uniqueness: (2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with various biomolecules makes it a valuable tool in medicinal chemistry and drug development .
Propriétés
Numéro CAS |
124617-04-5 |
|---|---|
Formule moléculaire |
C5H9NO3S |
Poids moléculaire |
163.191 |
Nom IUPAC |
(2S,4R)-2-(hydroxymethyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO3S/c7-1-4-6-3(2-10-4)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 |
Clé InChI |
MYNHZTBPRLMLMR-IMJSIDKUSA-N |
SMILES |
C1C(NC(S1)CO)C(=O)O |
Synonymes |
4-Thiazolidinecarboxylicacid,2-(hydroxymethyl)-,(2S-trans)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










